![molecular formula C22H26N2O2 B5500853 2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5500853.png)

2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

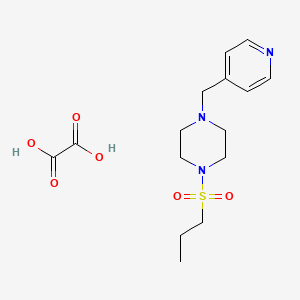

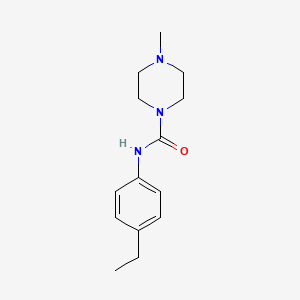

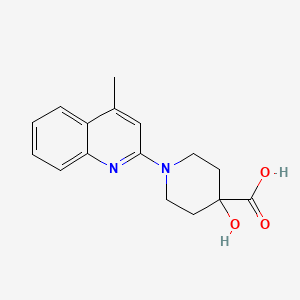

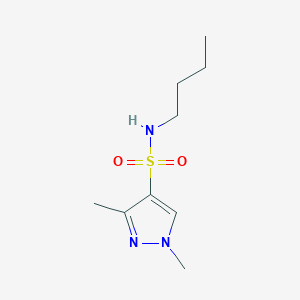

2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H26N2O2 and its molecular weight is 350.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 350.199428076 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemoselective Acetylation for Antimalarial Drug Synthesis

Chemoselective monoacetylation of amino groups, as in the synthesis of N-(2-hydroxyphenyl)acetamide, plays a crucial role in the natural synthesis of antimalarial drugs. The process optimization, mechanism, and kinetics of this reaction were explored using immobilized lipase as the catalyst, highlighting the importance of such chemical modifications in developing antimalarial therapeutics (Magadum & Yadav, 2018).

Comparative Metabolism of Chloroacetamide Herbicides

Research into the metabolism of chloroacetamide herbicides, such as acetochlor and alachlor, which share a structural resemblance with the compound , has been conducted to understand their biotransformation in human and rat liver microsomes. This study provides insights into the metabolic pathways that might be relevant for the environmental and toxicological assessment of similar compounds (Coleman et al., 2000).

Marine Actinobacterium-Derived Metabolites

The isolation of bioactive metabolites from marine actinobacteria, including compounds structurally related to the target acetamide, underscores the potential of natural sources in discovering new drugs with cytotoxic activities. Such studies highlight the importance of marine biodiversity in pharmacological research and drug discovery processes (Sobolevskaya et al., 2007).

Anticancer, Anti-Inflammatory, and Analgesic Activities

The synthesis and evaluation of 2-(substituted phenoxy) acetamide derivatives have shown potential anticancer, anti-inflammatory, and analgesic activities. Such research demonstrates the therapeutic potential of acetamide derivatives in treating various conditions, including cancer and inflammation (Rani et al., 2014).

Photocatalytic Degradation of Pharmaceuticals

Studies on the photocatalytic degradation of pharmaceuticals like acetaminophen, which is structurally related to the target compound, provide valuable insights into environmental remediation techniques. These findings are crucial for developing methods to remove pharmaceutical contaminants from water sources, highlighting the environmental applications of research on acetamide compounds (Jallouli et al., 2017).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-(4-ethylphenyl)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-2-17-6-8-18(9-7-17)16-21(25)23-20-12-10-19(11-13-20)22(26)24-14-4-3-5-15-24/h6-13H,2-5,14-16H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGUCWQFOAUHGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(2,2-difluoroethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5500775.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5500776.png)

![N-[4-oxo-4-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]butyl]acetamide](/img/structure/B5500789.png)

![2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B5500792.png)

![N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5500812.png)

![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5500821.png)

![6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5500856.png)

![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5500862.png)

![4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5500865.png)

![2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE](/img/structure/B5500872.png)